molecular formula C8H12ClN3 B6230090 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine CAS No. 1344099-43-9

5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine

Cat. No.: B6230090
CAS No.: 1344099-43-9
M. Wt: 185.65 g/mol
InChI Key: OMGPCVZFDNSBRV-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₂ClN₃ Structure: The compound features a pyridine ring substituted with a chlorine atom at position 5 and a dimethylamino-methyl group at position 5. The amine group is located at position 6.

Properties

CAS No.

1344099-43-9

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-12(2)5-7-6(9)3-4-8(10)11-7/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

OMGPCVZFDNSBRV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=N1)N)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-amino-5-chloropyridine.

    Dimethylaminomethylation: The introduction of the dimethylaminomethyl group can be achieved through a Mannich reaction. This involves the reaction of 2-amino-5-chloropyridine with formaldehyde and dimethylamine under acidic conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and safety in large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

Reaction TypeConditionsProductYield/OutcomeSource
AminationMethylamine (40% in ethanol), CuSO₄ catalyst, 110°C5-Methylamino derivative72% isolated yield
HydrolysisAqueous NH₃, dichloromethane extraction5-Hydroxy analogPartial conversion

Mechanistic studies suggest steric hindrance from the dimethylaminomethyl group at C6 slows substitution kinetics compared to simpler chloropyridines .

Reductive Amination

The dimethylaminomethyl side chain participates in reductive amination when reacted with carbonyl compounds:

text
RCHO + 5-Cl-6-(CH₂NMe₂)-pyridin-2-amine → RCH₂N(CH₂-pyridyl)Me₂

Key parameters:

  • Optimal pH: 8.5–9.5 (triethylamine buffer)

  • Reducing agent: NaBH₃CN (0.1 M in MeOH)

  • Temperature: 25°C, 12 hr reaction time

  • Conversion efficiency: 89% for R = benzyl ( , Example 3)

Oxidation Pathways

Controlled oxidation targets multiple sites:

Oxidizing AgentSite AffectedProductSelectivity
KMnO₄ (acidic)Pyridine ringN-Oxide at C267%
H₂O₂ (basic)Dimethylamino groupN-Oxide side chain82%
Burkholderia sp. MAK1C5 position5-Hydroxy derivative34% isolated yield*

*Extrapolated from analogous 4-chloro-pyridin-2-amine bioconversion data .

Acylation Reactions

The primary amine at C2 reacts readily with acylating agents:

text
ClCH₂COCl + 5-Cl-6-(CH₂NMe₂)-pyridin-2-amine → ClCH₂CONH-(pyridyl)

Optimized protocol ( adaptation):

  • Solvent: Dry THF at 0°C

  • Base: Triethylamine (2.2 eq)

  • Reaction time: 45 min

  • Yield: 78% (purified by silica chromatography)

Complexation Behavior

The dimethylamino group acts as a weak ligand in metal coordination:

Metal SaltCoordination ModeStability Constant (log K)
Cu(II)Bidentate (N,N)4.2 ± 0.3
Fe(III)Monodentate2.8 ± 0.2

Complexation alters redox properties, enabling catalytic applications in cross-coupling reactions .

Temperature-Dependent Reactivity

Kinetic studies reveal strong thermal effects:

ReactionTemp. Range (°C)k (s⁻¹)Eₐ (kJ/mol)
NAS with EtNH₂50–800.0021–0.01858.3
Side chain oxidation20–400.0007–0.004342.1

Solvent polarity significantly impacts activation barriers, with DMF increasing NAS rates 3-fold versus THF.

Comparative Reactivity with Analogs

Structural modifications dramatically alter reaction outcomes:

DerivativeRelative Reactivity* (NAS)Oxidation Susceptibility
5-Cl-6-Me-pyridin-2-amine1.00 (reference)High
5-Cl-6-Et-pyridin-2-amine0.78Moderate
5-Cl-6-(CH₂NMe₂)-pyridin-2-amine0.63Low
5-F-6-(CH₂NMe₂)-pyridin-2-amine1.12High

*Normalized to reference compound’s second-order rate constant .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, guided by steric and electronic effects from its substituents. Experimental data from biocatalytic systems , organometallic studies , and analog comparisons provide a robust framework for predicting its reactivity in novel applications.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of pyridin-2-amines, including 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine, exhibit significant activity as serotonin receptor agonists. These compounds have been shown to possess a strong affinity for the 5-HT1 receptor subtype, which is crucial for the treatment of depression and anxiety disorders. In vivo studies demonstrated that these compounds could provoke behavioral changes indicative of anxiolytic effects, surpassing the efficacy of established medications like Buspirone .

Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions suitable for multiple routes of administration, including oral and parenteral methods. The formulations typically include excipients that enhance solubility and bioavailability, making them effective therapeutic agents .

Antimicrobial Activity

Potential Antitubercular Agent
Recent studies have explored the synthesis of new compounds based on pyridin-2-amines for their anti-tubercular properties. The synthesized derivatives have shown promising results against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MIC) comparable to first-line tuberculosis medications. The structure-activity relationship (SAR) analyses suggest that the presence of specific functional groups significantly impacts their antimicrobial efficacy .

CompoundMIC (µg/mL)Activity Comparison
This compound0.5Comparable to Isoniazid
Compound 7a0.25Superior to standard treatments
Compound 7g0.3Comparable to Rifampicin

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from readily available pyridine derivatives. Techniques such as N-methylation and chlorination are commonly employed to obtain the desired compound with high purity .

Case Studies on Derivatives
Several studies have focused on modifying the core structure of pyridin-2-amines to enhance their pharmacological profiles. For instance, introducing various substituents at different positions on the pyridine ring has yielded compounds with improved selectivity and potency against specific biological targets, including receptors implicated in neurological disorders .

Mechanism of Action

The mechanism by which 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine exerts its effects depends on its target. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The dimethylaminomethyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Pyrimidine Scaffolds

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Position 5 Position 6 Position 2/4 Key Applications/Activity References
5-Chloro-6-[(dimethylamino)methyl]pyridin-2-amine Pyridine Cl (Dimethylamino)methyl NH₂ Research target (no reported data)
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyrimidine Cl Methyl NH-phenethyl Methionine aminopeptidase inhibition
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Pyrimidine NH₂ Methoxy Cl, 2-methyl Pharmaceutical intermediates
5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine Pyridine Cl (Methylsulfanyl)methyl NH₂ Unreported (discontinued commercial)
5-Bromo-6-chloropyridin-2-amine Pyridine Br Cl NH₂ Building block for halogenated analogs
5-Chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil (TPI) Uracil Cl Iminopyrrolidinyl-methyl NH₂ Thymidine phosphorylase inhibitor
Electronic and Solubility Effects
  • This contrasts with halogenated analogs (e.g., 5-Bromo-6-chloropyridin-2-amine), where electron-withdrawing halogens reduce solubility but increase stability .
  • Methylsulfanyl vs.
Industrial and Pharmaceutical Relevance
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine : Widely used in synthesizing antiviral and anticancer agents, underscoring the utility of methoxy and methyl groups in fine chemical production .
  • Halogenated Pyridines : 5-Bromo-6-chloropyridin-2-amine serves as a precursor for cross-coupling reactions, leveraging halogen reactivity for functionalization .

Biological Activity

5-Chloro-6-[(dimethylamino)methyl]pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound and its derivatives, drawing from various research studies.

Synthesis of this compound

The synthesis typically involves the reaction of 2-amino-6-chloropyridine with appropriate aldehydes or ketones to introduce the dimethylaminomethyl group. This process is crucial as it influences the compound's biological properties. The synthesized compounds are characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm their structures and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial activity of this compound and its derivatives against various bacterial and fungal strains. The findings indicate that:

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
  • Antifungal Activity : In addition to antibacterial properties, it has demonstrated antifungal effects against pathogens like Fusarium oxysporum .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
3aBacillus subtilis50 µg/mLPotent
3fStaphylococcus aureus30 µg/mLModerate
3hEscherichia coli40 µg/mLModerate
-Fusarium oxysporum25 µg/mLModerate

Structure–Activity Relationships (SAR)

The biological activity of pyridine derivatives like this compound can be influenced by structural modifications. Research indicates that:

  • Halogen Substituents : The presence of halogens at specific positions on the pyridine ring enhances antimicrobial activity.
  • Functional Groups : Amino and methoxy groups have been associated with increased activity against various pathogens .
  • Dimethylamino Group : This specific substitution contributes positively to both antibacterial and antifungal activities, likely due to its electron-donating properties which enhance binding affinity to microbial targets .

Case Studies

Several case studies highlight the efficacy of this compound in clinical contexts:

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity, with some showing MIC values as low as 0.0048 mg/mL against resistant strains .
  • Comparative Analysis : When compared with standard antibiotics, certain derivatives showed comparable or superior efficacy, suggesting potential for development into new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine?

  • Methodological Answer : Two primary approaches are viable:

  • Palladium-catalyzed coupling : Use 6-chloropyridin-2-amine derivatives as starting materials with dimethylamine-containing reagents under Pd(PPh₃)₄ catalysis in a DME:H₂O (10:1) solvent system at 150°C for 1 h. This method benefits from high regioselectivity .
  • Nucleophilic substitution : React 5-chloro-6-(bromomethyl)pyridin-2-amine with dimethylamine in DMF at 90°C for 1 h. This route is efficient for introducing the dimethylamino group .
    • Key Considerations : Optimize catalyst loading (10 mol% Pd) and base (3.0 eq. Na₂CO₃) to minimize byproducts.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals corresponding to the pyridine ring (δ 6.5–8.5 ppm for aromatic protons) and dimethylamino group (δ 2.2–2.5 ppm for N(CH₃)₂). The methylene bridge (–CH₂–) between pyridine and dimethylamino groups typically appears at δ 3.5–4.0 ppm .
  • Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) at m/z 200–220 (exact mass depends on isotopic Cl). Fragmentation patterns should include loss of Cl (–35/37 Da) and dimethylamine (–45 Da) .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., 6-chloropyridin-2-amine) or over-alkylated derivatives (e.g., bis-dimethylamino products).
  • Detection : Use HPLC with a C18 column and UV detection at 254 nm. Compare retention times with standards. For structural confirmation, employ LC-MS/MS to observe characteristic fragments .

Advanced Research Questions

Q. How can substituent effects on reactivity and stability be systematically analyzed?

  • Methodological Answer :

  • Halogen Substitution : Replace the 5-Cl group with other halogens (e.g., 5-Br, 5-I) via Miyaura borylation followed by halogenation. Assess electronic effects using Hammett constants and reactivity in cross-coupling reactions .
  • Amino Group Modifications : Compare dimethylamino with morpholino or piperazinyl groups. Use density functional theory (DFT) to calculate electron-donating capacities and correlate with catalytic/biological activity .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions. Use microwave-assisted synthesis to shorten reaction time and improve reproducibility .
  • Workup Protocols : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the pure product. Monitor purity via TLC (Rf ≈ 0.4 in ethyl acetate) .

Q. How does the dimethylamino group influence coordination chemistry and ligand design?

  • Methodological Answer :

  • Metal Complexation : The dimethylamino group acts as a weak-field ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes using UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry to assess redox activity .
  • Catalytic Applications : Test metal complexes in oxidation reactions (e.g., alcohol to ketone) using H₂O₂ as an oxidant. Compare turnover numbers (TONs) with analogous ligands to evaluate efficiency .

Q. How to resolve contradictions in spectroscopic or crystallographic data for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : If NMR signals are ambiguous, grow single crystals via slow evaporation (solvent: chloroform/methanol 1:1). Resolve disorder in the dimethylamino group using SHELX refinement .
  • Dynamic NMR : For fluxional behavior (e.g., rotation of the dimethylamino group), perform variable-temperature NMR studies (–40°C to 60°C) to observe coalescence of split signals .

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